molecular formula C26H20O4 B5194751 1,5-naphthalenediyl bis(phenylacetate)

1,5-naphthalenediyl bis(phenylacetate)

Cat. No.: B5194751
M. Wt: 396.4 g/mol
InChI Key: HVNMCXJZRWBVQJ-UHFFFAOYSA-N
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Description

1,5-Naphthalenediyl bis(phenylacetate) is a diester compound derived from 1,5-naphthalenediol and phenylacetic acid. The molecule features a rigid 1,5-naphthalenediyl core linked to two phenylacetate moieties, which may confer unique physicochemical properties, such as enhanced thermal stability and π-π stacking interactions due to aromaticity. Potential applications could include use as a biochemical probe or pharmaceutical intermediate, leveraging phenylacetate’s documented roles in apoptosis induction () and ammonia metabolism ().

Properties

IUPAC Name

[5-(2-phenylacetyl)oxynaphthalen-1-yl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O4/c27-25(17-19-9-3-1-4-10-19)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)18-20-11-5-2-6-12-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNMCXJZRWBVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Phenylacetate Esters

Property 1,5-Naphthalenediyl Bis(phenylacetate) Methyl Phenylacetate ()
Molecular Formula C₃₂H₂₄O₆ (inferred) C₉H₁₀O₂
Molecular Weight ~528 g/mol (estimated) 150.17 g/mol
Boiling Point Not reported (likely >300°C) 218°C
Functional Groups Two ester groups, naphthalene core Single ester group
Reactivity Potential enzyme interactions (e.g., decarboxylase inhibition) Limited biochemical activity

Key Findings :

  • Methyl phenylacetate, a simpler ester, lacks the aromatic rigidity of the naphthalene backbone, resulting in lower molecular weight and boiling point .
  • The bis-phenylacetate structure may enhance interactions with enzymes like phenylacetate decarboxylase (), whereas methyl phenylacetate is less likely to engage in such pathways.

Hydroxyphenylacetate Derivatives

Property 1,5-Naphthalenediyl Bis(phenylacetate) p-Hydroxyphenylacetate ()
Substituent Effects No hydroxyl groups Para-hydroxyl group on phenyl ring
Enzyme Specificity Substrate for phenylacetate decarboxylase (hypothetical) Substrate for CsdBC enzyme
Decarboxylation Potential for toluene production () Forms p-cresol ()

Key Findings :

  • The absence of hydroxyl groups in 1,5-naphthalenediyl bis(phenylacetate) may prevent recognition by CsdBC, which exclusively acts on p-hydroxyphenylacetate .

Urea-Based Naphthalene Compounds

Property 1,5-Naphthalenediyl Bis(phenylacetate) N,N''-1,5-Naphthalenediyl Bis(ethyl carbamate) ()
Functional Linkage Ester bonds Urea linkages
Hydrogen Bonding Limited Strong (due to urea groups)
Stability Hydrolysis-prone (ester) More resistant to hydrolysis

Key Findings :

  • Urea-based compounds exhibit stronger hydrogen bonding and greater hydrolytic stability compared to ester-linked analogs like 1,5-naphthalenediyl bis(phenylacetate) .
  • The ester groups in the bis-phenylacetate derivative may confer higher reactivity in biological systems, such as interactions with esterases.

Nitro-Substituted Naphthalene Derivatives

Property 1,5-Naphthalenediyl Bis(phenylacetate) 2,2'-(1,5-Naphthalenediyl)bis[5-nitro-1H-isoindole-1,3-dione] ()
Molecular Weight ~528 g/mol (estimated) 508.40 g/mol
Functional Groups Ester, phenyl Nitro, isoindole-dione
Reactivity Potential radical decarboxylation Electron-deficient (nitro groups enhance electrophilicity)

Key Findings :

  • Nitro-substituted derivatives exhibit enhanced electrophilicity, enabling reactions like nucleophilic aromatic substitution, absent in the bis-phenylacetate compound .
  • Both compounds leverage the naphthalene core for structural rigidity, but nitro groups significantly alter electronic properties.

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